molecular formula C15H16N2O4 B2595238 N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide CAS No. 923191-17-7

N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide

Cat. No.: B2595238
CAS No.: 923191-17-7
M. Wt: 288.303
InChI Key: STKXSUOVUVFSML-UHFFFAOYSA-N
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Description

N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is a chemical compound that belongs to the class of carboxamides This compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group and a carboxamide group, along with a dimethoxyphenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 6-hydroxypyridine-3-carboxylic acid.

    Formation of Intermediate: The 3,4-dimethoxybenzaldehyde is first converted to 3,4-dimethoxyphenylmethylamine through reductive amination.

    Amide Bond Formation: The intermediate 3,4-dimethoxyphenylmethylamine is then reacted with 6-hydroxypyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of 6-oxo-pyridine-3-carboxamide.

    Reduction: Formation of N-[(3,4-dimethoxyphenyl)methyl]-6-aminopyridine.

    Substitution: Formation of derivatives with different substituents on the phenyl ring.

Scientific Research Applications

N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different functional groups.

    3,4-Dimethoxyphenylacetone: Another related compound with a ketone group instead of a carboxamide.

Uniqueness

N-[(3,4-dimethoxyphenyl)methyl]-6-hydroxypyridine-3-carboxamide is unique due to the combination of its pyridine ring, hydroxyl group, and carboxamide functionality

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-1H-pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-12-5-3-10(7-13(12)21-2)8-17-15(19)11-4-6-14(18)16-9-11/h3-7,9H,8H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STKXSUOVUVFSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=CNC(=O)C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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